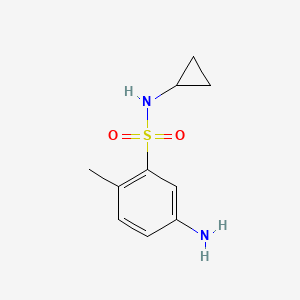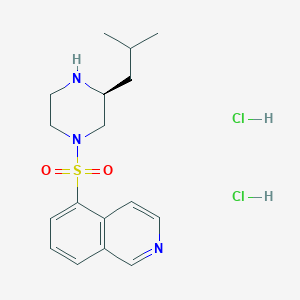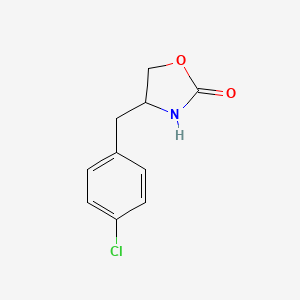
4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one
概要
説明
“4-Chlorobenzyl chloride” is an acyl chloride . It reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides .
Synthesis Analysis
A compound similar to “4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one”, known as “4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene (CODA)”, was synthesized using the Williamson method . Another related compound, “4-chlorobenzoic acid”, can be obtained by oxidizing “4-chlorobenzyl alcohol” using hypochlorite as an oxidant .
Molecular Structure Analysis
The molecular structure of “4-Chlorobenzyl bromide” is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
“4-chlorobenzyl alcohol” was oxidized to “4-chlorobenzoic acid” under the pseudo-first-order condition .
Physical And Chemical Properties Analysis
“4-Chlorobenzyl alcohol” has a melting point of 68-71 °C and a boiling point of 234 °C . “4-Chlorobenzyl chloride” has a melting point of 11-14 °C and a boiling point of 102-104 °C/11 mmHg .
科学的研究の応用
Organic Thermochromic Ferroelectric Materials
This compound is used in the synthesis of oxazolidinone-based organic ferroelectric compounds, which have shown a reversible melting and solidification transformation from −50 °C to 250 °C . These compounds exhibit significant reversible mechanofluorochromic (MFC) behavior upon grinding and fuming . They are potential candidates for designing new organic multifunctional materials for applications in light displaying and memory devices .
Temperature Controlling Materials
The large thermal hysteresis window of these compounds makes them suitable for use in temperature controlling materials .
Ferro-Elastic Materials
The reversible melting and solidification behavior of these compounds can be utilized in the development of ferro-elastic materials .
Switchable Dielectric Materials
These compounds can be used in the creation of switchable dielectric materials due to their reversible melting and solidification behaviour .
Memory Devices
The ferroelectric behavior of these compounds, demonstrated by their hysteresis loops at high electric fields, makes them suitable for use in memory devices .
Stereoselective Synthesis of Oxazolidin-2-ones
This compound is used in the stereoselective synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds . The developed approach is based on a combination of an asymmetric aldol and a modified Curtius protocol .
作用機序
Target of Action
It’s known that oxazolidin-2-one based compounds, like linezolid, have shown potent efficacy against gram-positive bacteria through the inhibition of bacterial protein synthesis .
Mode of Action
Similar oxazolidin-2-one compounds have been found to exhibit antibacterial activities through a unique mechanism of action . For instance, linezolid, an oxazolidin-2-one based compound, inhibits bacterial protein synthesis .
Biochemical Pathways
It’s known that oxazolidin-2-one compounds can affect the protein synthesis pathway in bacteria .
Pharmacokinetics
It’s known that oxazolidin-2-one compounds are currently prepared by chemical synthesis via diverse synthetic routes .
Result of Action
It’s known that oxazolidin-2-one compounds have demonstrated a wide spectrum of pharmacological properties .
Action Environment
It’s known that the unrestricted and often inappropriate use of most antibiotics is the main reason for the rapid loss of antibiotics efficacy .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLCPTLSRQBDJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

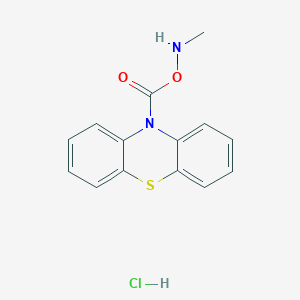





![Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3169186.png)

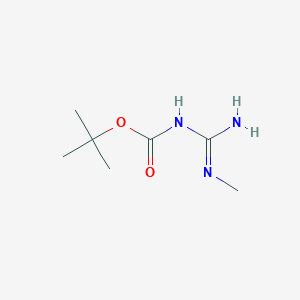


![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]benzenesulfonyl chloride](/img/structure/B3169228.png)
